Methyl 11-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 11-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate is a bioactive chemical compound with the molecular formula C22H28O5 and a molecular weight of 372.461 g/mol . It is known for its significant biological activity and is used primarily in research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate involves multiple steps, starting from basic steroidal precursors. The process typically includes hydroxylation, oxidation, and esterification reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may require custom synthesis .
Industrial Production Methods
Industrial production of this compound is not common due to its specialized use in research. When required, it is synthesized in small quantities through custom synthesis services, which can take several months depending on the complexity of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 11-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s properties .
Wissenschaftliche Forschungsanwendungen
Methyl 11-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, particularly in anti-inflammatory and hormonal treatments.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 11-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, leading to changes in cellular function and activity. The exact pathways and targets depend on the specific context of its use in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 11β,17α,21-trihydroxy-3,20-dioxopregna-1,4-diene-16α-carboxylate: Another steroidal compound with similar structural features.
Fluorometholone: A glucocorticoid with anti-inflammatory properties.
Uniqueness
Methyl 11-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate is unique due to its specific hydroxylation and esterification patterns, which confer distinct biological activities and chemical properties. Its precise effects and applications can vary significantly from those of similar compounds, making it a valuable tool in specialized research .
Eigenschaften
Molekularformel |
C22H28O5 |
---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
methyl 2-(11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetate |
InChI |
InChI=1S/C22H28O5/c1-21-9-8-13(23)10-12(21)4-5-14-15-6-7-16(19(25)20(26)27-3)22(15,2)11-17(24)18(14)21/h8-10,14-18,24H,4-7,11H2,1-3H3 |
InChI-Schlüssel |
JZCOBGHTAHKMBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C3C(C1CCC2C(=O)C(=O)OC)CCC4=CC(=O)C=CC34C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.